molecular formula C12H12N2O5 B2473077 N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2320924-55-6

N'-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)ethanediamide

Cat. No.: B2473077
CAS No.: 2320924-55-6
M. Wt: 264.237
InChI Key: YWGFKWPCKAPKMP-UHFFFAOYSA-N
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Description

The compound “N’-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide” is an organic compound containing two furan rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxamide group, which is a functional group containing two carbonyl groups attached to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the furan rings and the oxamide group. Furan rings can undergo reactions such as electrophilic substitution and oxidation . The oxamide group could potentially undergo hydrolysis to form oxalic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the furan rings and the oxamide group. These groups could potentially influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide analogues, such as furan-amidines, have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Studies reveal that non-symmetrical furan amidines are potent NQO2 inhibitors. Modifications to the furan ring and amidine group have been explored to enhance NQO2 activity, improve solubility, and reduce basicity of lead compounds. The effectiveness of these analogues against NQO2 has been rationalized through structure-activity relationships and molecular docking analyses. Additionally, certain oxazole-amidine analogues have demonstrated the ability to inhibit the growth of Plasmodium falciparum, a malaria-causing organism (Alnabulsi et al., 2018).

Synthesis and Chemical Reactivity

The compound has been a subject of chemical synthesis and reactivity studies. For instance, reactions involving hydroxyamino oximes and furfural have been employed to synthesize α-furylnitrones, which, upon cyclization, yield imidazol-1-oles. These chemical synthesis pathways are pivotal for exploring the potential of furan derivatives in various scientific applications (Os'kina & Tikhonov, 2017). Furthermore, studies on the synthesis and reactivity of benzothiazole and thiazoloquinoline derivatives emphasize the versatility of furan compounds in forming complex heterocyclic structures, which could be significant in drug development and material science (Aleksandrov & El’chaninov, 2017).

Biological Activities and Therapeutic Potential

Research has delved into the biological activities of furan derivatives, particularly their potential in therapeutic applications. Studies have been conducted on the synthesis and pharmacological evaluation of novel furan-2-yl derivatives, examining their antidepressant and antianxiety activities. These studies provide insights into the neuropharmacological potential of furan compounds and underline the importance of structural modifications to enhance biological activity (Kumar et al., 2017).

Antimicrobial and Antiprotozoal Properties

Investigations into the antimicrobial and antiprotozoal properties of furan derivatives have yielded promising results. The synthesis of aza-analogues of furamidine and their in vitro and in vivo evaluations against pathogens like Trypanosoma and Plasmodium suggest the potential of furan compounds in treating parasitic infections. The high DNA affinity and potent in vitro activity of these compounds against protozoal pathogens highlight their therapeutic potential (Ismail et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, research could be conducted to develop more efficient methods for its synthesis .

Properties

IUPAC Name

N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGFKWPCKAPKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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